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Compound Name: 2-Thiazolecarboxaldehyde

Cat. No.: B150998 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Thiazole-2-carbaldehyde, a pivotal heterocyclic aldehyde, serves as a fundamental building

block in the synthesis of a wide array of biologically active compounds. Its unique chemical

reactivity, stemming from the electron-deficient thiazole ring and the reactive aldehyde group,

makes it an invaluable intermediate in medicinal chemistry and materials science. This guide

provides a comprehensive overview of its chemical identity, physicochemical properties,

synthesis, and key applications, with a focus on its role in the development of novel

therapeutics. Detailed experimental protocols for its synthesis and representative reactions are

provided, alongside an exploration of the signaling pathways targeted by its derivatives.

Chemical Identity and Physicochemical Properties
Thiazole-2-carbaldehyde, with the IUPAC name 1,3-thiazole-2-carbaldehyde, is a five-

membered heterocyclic compound containing a sulfur and a nitrogen atom at positions 1 and 3,

respectively, and an aldehyde group at position 2.[1]

Structure:

Chemical Structure of Thiazole-2-carbaldehyde
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The key physicochemical and identifying properties of thiazole-2-carbaldehyde are summarized

in the table below.

Property Value Reference

IUPAC Name 1,3-thiazole-2-carbaldehyde [1]

Synonyms
2-Formylthiazole, Thiazole-2-

carboxaldehyde
[1]

CAS Number 10200-59-6 [1]

Molecular Formula C₄H₃NOS [1]

Molecular Weight 113.14 g/mol [1]

Appearance Light brown to yellow liquid

Density 1.288 g/mL at 25 °C

Boiling Point 61-63 °C at 15 mmHg

Refractive Index n20/D 1.574

SMILES O=Cc1nccs1

InChI Key
ZGTFNNUASMWGTM-

UHFFFAOYSA-N
[1]

Synthesis of Thiazole-2-carbaldehyde
Several synthetic routes to thiazole-2-carbaldehyde have been reported. A common and

effective method involves the oxidation of 2-methylthiazole. An alternative high-yield method

utilizes a Grignard reaction with 2-bromothiazole.

Experimental Protocol: Synthesis via Grignard Reaction
This method, adapted from patented procedures, provides a high-yield synthesis suitable for

laboratory and potential scale-up.

Reaction Scheme:
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2-Bromothiazole Grignard ReagentEtMgBr, THF Thiazole-2-carbaldehydeDMF, then H₃O⁺

Click to download full resolution via product page

Synthesis of Thiazole-2-carbaldehyde via Grignard Reaction

Materials:

2-Bromothiazole

Ethylmagnesium bromide (EtMgBr) in Tetrahydrofuran (THF)

N,N-Dimethylformamide (DMF)

Anhydrous THF

Saturated aqueous ammonium chloride (NH₄Cl) solution

Diethyl ether

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

To a stirred solution of ethylmagnesium bromide in anhydrous THF under a nitrogen

atmosphere at 0 °C, slowly add a solution of 2-bromothiazole in anhydrous THF.

After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours.

Cool the reaction mixture to -78 °C and slowly add N,N-dimethylformamide (DMF).

Allow the reaction to warm to room temperature and stir for an additional 1 hour.

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium

chloride.

Extract the aqueous layer with diethyl ether (3 x 50 mL).
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Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

Filter and concentrate the solution under reduced pressure.

Purify the crude product by vacuum distillation to afford pure thiazole-2-carbaldehyde.

Key Reactions and Applications in Drug
Development
Thiazole-2-carbaldehyde is a versatile precursor for a variety of chemical transformations,

making it a valuable starting material for the synthesis of complex molecules with therapeutic

potential.

Knoevenagel Condensation
The aldehyde functionality of thiazole-2-carbaldehyde readily undergoes Knoevenagel

condensation with active methylene compounds. This reaction is fundamental for carbon-

carbon bond formation and the synthesis of various substituted alkenes.

Experimental Protocol: Knoevenagel Condensation with
Malononitrile
Reaction Scheme:

Thiazole-2-carbaldehydeMalononitrile 2-(thiazol-2-ylmethylene)malononitrilePiperidine, Ethanol, Reflux

Click to download full resolution via product page

Knoevenagel Condensation of Thiazole-2-carbaldehyde

Materials:

Thiazole-2-carbaldehyde

Malononitrile
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Ethanol

Piperidine

Procedure:

In a round-bottom flask, dissolve thiazole-2-carbaldehyde (1.0 eq) and malononitrile (1.1 eq)

in ethanol.

Add a catalytic amount of piperidine (0.1 eq) to the solution.

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer

Chromatography (TLC).

Upon completion, cool the reaction mixture to room temperature.

The product will precipitate out of the solution. Collect the solid by filtration.

Wash the solid with cold ethanol and dry under vacuum to yield the desired product.

Synthesis of Kinase Inhibitors
The thiazole moiety is a recognized pharmacophore in numerous kinase inhibitors. Thiazole-2-

carbaldehyde serves as a key starting material for the synthesis of derivatives that target

various kinases involved in cancer cell proliferation and survival, such as Epidermal Growth

Factor Receptor (EGFR).

Derivatives of thiazole have been synthesized and shown to act as potent inhibitors of EGFR, a

key protein in cell signaling pathways that is often dysregulated in cancer.

Mechanism of Action: Targeting the EGFR Signaling
Pathway
Many cancers exhibit overexpression or mutations of EGFR, leading to uncontrolled cell

growth. Thiazole-based inhibitors, synthesized from precursors like thiazole-2-carbaldehyde,

can effectively block this signaling cascade. These inhibitors typically function as ATP-
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competitive inhibitors, binding to the kinase domain of EGFR and preventing the

phosphorylation of downstream substrates.

Simplified EGFR Signaling Pathway and Inhibition by Thiazole Derivatives.

Conclusion
Thiazole-2-carbaldehyde is a cornerstone molecule for synthetic and medicinal chemists. Its

straightforward synthesis and versatile reactivity enable the construction of a diverse range of

heterocyclic compounds. The demonstrated success of thiazole-containing drugs, particularly

in oncology, underscores the importance of thiazole-2-carbaldehyde as a key intermediate in

the ongoing quest for novel and more effective therapeutic agents. The protocols and data

presented in this guide are intended to facilitate further research and development in this

promising area.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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